molecular formula C19H24N2O3S2 B2947299 Ethyl 2-[[2-(4-methylpiperidin-1-yl)acetyl]amino]-4-thiophen-2-ylthiophene-3-carboxylate CAS No. 496024-27-2

Ethyl 2-[[2-(4-methylpiperidin-1-yl)acetyl]amino]-4-thiophen-2-ylthiophene-3-carboxylate

Cat. No. B2947299
CAS RN: 496024-27-2
M. Wt: 392.53
InChI Key: KFOSLEWJPVYFIB-UHFFFAOYSA-N
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Description

This compound is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Scientific Research Applications

Synthesis and Biological Activities

Ethyl 2-[[2-(4-methylpiperidin-1-yl)acetyl]amino]-4-thiophen-2-ylthiophene-3-carboxylate and its derivatives have been extensively researched for their synthesis methods and biological activities. One study by Faty et al. (2010) explored the synthesis of new substituted spiro pyrazolethieno, pyrimidinethieno, and benzodiazepinethieno pyridazine derivatives starting from a similar compound. These compounds demonstrated notable antibacterial and antifungal activities, showcasing their potential in antimicrobial applications (Faty, Hussein, & Youssef, 2010).

Antimicrobial Potency

Another study by Mabkhot et al. (2015) focused on synthesizing derivatives of Ethyl 5-acetyl-4-methyl-2-(phenylamino)thiophene-3-carboxylate. They discovered that some derivatives were more potent than standard drugs like amphotericin B against certain fungal strains, indicating significant antimicrobial efficacy (Mabkhot, Kaal, Alterary, Al-showiman, Barakat, Ghabbour, & Frey, 2015).

Gewald Reaction and Organocatalysis

A study by Abaee and Cheraghi (2013) utilized a four-component Gewald reaction under organocatalyzed aqueous conditions to efficiently form 2-amino-3-carboxamide derivatives of thiophene. This method highlights the compound’s role in facilitating novel synthetic pathways for thiophene derivatives (Abaee & Cheraghi, 2013).

Diverse Biological Applications

Narayana et al. (2006) synthesized derivatives of Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, exhibiting antibacterial, antifungal, and anti-inflammatory activities. This demonstrates the compound's versatility in pharmaceutical research (Narayana, Ashalatha, Raj, & Kumari, 2006).

Efficient One-Pot Synthesis

Li and Wang (2014) developed an efficient one-pot synthesis method for ethyl 4-methyl-2-(thiophen)-2,5-dihydro-1,5-benzodiazepine-3-carboxylate, illustrating the compound's utility in streamlining complex chemical syntheses (Li & Wang, 2014).

properties

IUPAC Name

ethyl 2-[[2-(4-methylpiperidin-1-yl)acetyl]amino]-4-thiophen-2-ylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S2/c1-3-24-19(23)17-14(15-5-4-10-25-15)12-26-18(17)20-16(22)11-21-8-6-13(2)7-9-21/h4-5,10,12-13H,3,6-9,11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFOSLEWJPVYFIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CS2)NC(=O)CN3CCC(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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